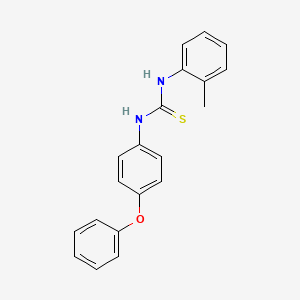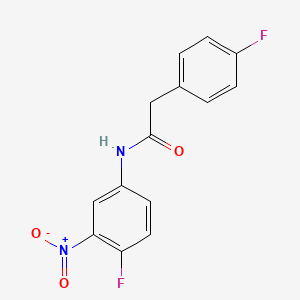
5-(2-methoxyphenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-methoxyphenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole, commonly known as MNT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MNT is a member of the triazole family and has been synthesized through various methods.
Mécanisme D'action
MNT exerts its antimicrobial and anticancer effects by inhibiting the activity of certain enzymes, such as DNA gyrase and topoisomerase II, which are essential for bacterial and cancer cell growth. MNT also induces apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
MNT has been shown to have low toxicity in animal studies, making it a potentially safe compound for use in scientific research. However, its long-term effects on human health are still unknown. MNT has been shown to have a high affinity for binding to DNA, which may affect DNA replication and transcription. It has also been shown to affect cellular respiration, leading to decreased ATP production.
Avantages Et Limitations Des Expériences En Laboratoire
MNT has several advantages for use in lab experiments, including its high thermal stability, low sensitivity to impact, and low toxicity in animal studies. However, its low solubility in water and organic solvents may limit its use in certain experiments. MNT also has a short half-life, which may affect its stability in certain experimental conditions.
Orientations Futures
There are several possible future directions for research on MNT. One possible direction is to investigate its potential use in combination with other antimicrobial or anticancer agents to enhance its efficacy. Another direction is to study its potential use in other applications, such as in the development of new materials or as a catalyst in chemical reactions. Finally, further research is needed to determine the long-term effects of MNT on human health and the environment.
Conclusion:
In conclusion, MNT is a chemical compound that has gained significant attention in scientific research due to its unique properties. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions have been discussed in this paper. Further research is needed to fully understand the potential of MNT in various applications and its long-term effects on human health and the environment.
Méthodes De Synthèse
MNT can be synthesized through various methods, including the reaction of 2-methoxyphenol with methyl iodide in the presence of potassium carbonate, followed by the reaction of the resulting compound with sodium azide and nitrous acid. Another method involves the reaction of 2-methoxyphenol with methyl iodide in the presence of potassium carbonate, followed by the reaction of the resulting compound with sodium azide and nitric acid. The yield of MNT through these methods is approximately 50-60%.
Applications De Recherche Scientifique
MNT has been extensively studied for its potential use as an explosive material due to its high thermal stability and low sensitivity to impact. However, its application in scientific research has gained significant attention in recent years. MNT has been shown to exhibit antimicrobial properties against various bacteria, including Escherichia coli and Staphylococcus aureus. It has also been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
5-(2-methoxyphenoxy)-1-methyl-3-nitro-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4/c1-13-10(11-9(12-13)14(15)16)18-8-6-4-3-5-7(8)17-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFRLEPETMZHKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])OC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5789817.png)



![5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5789838.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3,4-dimethoxybenzamide](/img/structure/B5789839.png)
![N-[2-(difluoromethoxy)phenyl]-2-furamide](/img/structure/B5789845.png)
![N-(tert-butyl)-2-[(4-ethoxybenzoyl)amino]benzamide](/img/structure/B5789855.png)

![methyl 4-(aminocarbonyl)-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5789863.png)
![3-(4-methoxyphenyl)-4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5789866.png)
![N-(2-{[3-(dimethylamino)propyl]amino}ethyl)-2-(hydroxyimino)acetamide dihydrochloride](/img/structure/B5789871.png)